molecular formula C7H4FNO4 B119369 4-Fluoro-3-nitrobenzoic acid CAS No. 453-71-4

4-Fluoro-3-nitrobenzoic acid

Cat. No. B119369
CAS RN: 453-71-4
M. Wt: 185.11 g/mol
InChI Key: BOJWTAQWPVBIPG-UHFFFAOYSA-N
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Patent
US06794404B2

Procedure details

On a solid phase synthesizer (Advanced Chemtech ACT 90), Wang resin (Nova Biochem, loading: 1.2 mmol/g, 20 mmol, 16.7 g) was washed twice with DCM (100 mL), twice with i-PrOH (100 mL) and was dried overnight under high vacuum over P2O5. The following day, the resin was washed with anhydrous DCM (2×100 mL) and was suspended in anhydrous DCM (100 mL). To the suspension was added DIEA (30 mmol, 5.2 mL) followed by a solution of 4-fluoro-3-nitrobenzoyl chloride (22 mmol, 4.48 g) dissolved in 10 ml of anhydrous DCM. The slurry was shaken for 3 h, the solution was drained and the resin was washed twice with 100 mL-portions of anhydrous DCM. The resin was then suspended in anhydrous DCM (100 mL) and was treated with DIEA (30 mmol, 5.2 mL) followed by acetic anhydride (24 mmol, 2.3 mL). After shaking for 2 h, the solution was drained and the resin was washed successively with DCM (2×100 mL), i-PrOH (2×100 mL), DCM (2×100 mL) and finally with i-PrOH (3×100 mL). The resin was dried overnight under high vacuum. To calculate the level of incorporation, the resin (45.9 mg) was treated with a 1:1 mixture of TFA/1,2-dichloroethane (1.5 mL) for 1 h. The resin was filtered and was washed twice with 1,2-dichloroethane (1.5 mL). The filtrates were combined and concentrated under vacuum. The residue was lyophilized from MeCN/H2O to give 4-fluoro-3-nitro benzoic acid as a yellow solid (6.3 mg, 0.033 mmol). Based on recovered compound, the loading was calculated to be 0.74 mmol/g.
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step Two
Name
Quantity
5.2 mL
Type
reactant
Reaction Step Three
Quantity
2.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.[F:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][C:12]=1[N+:20]([O-:22])=[O:21].C(OC(=O)C)(=[O:25])C>C(Cl)Cl>[F:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:25])=[O:16])=[CH:13][C:12]=1[N+:20]([O-:22])=[O:21]

Inputs

Step One
Name
Quantity
5.2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
4.48 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)Cl)C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
5.2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The slurry was shaken for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
On a solid phase synthesizer (Advanced Chemtech ACT 90), Wang resin (Nova Biochem, loading: 1.2 mmol/g, 20 mmol, 16.7 g) was washed twice with DCM (100 mL), twice with i-PrOH (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried overnight under high vacuum over P2O5
Duration
8 (± 8) h
WASH
Type
WASH
Details
The following day, the resin was washed with anhydrous DCM (2×100 mL)
WASH
Type
WASH
Details
the resin was washed twice with 100 mL-portions of anhydrous DCM
STIRRING
Type
STIRRING
Details
After shaking for 2 h
Duration
2 h
WASH
Type
WASH
Details
the resin was washed successively with DCM (2×100 mL), i-PrOH (2×100 mL), DCM (2×100 mL) and finally with i-PrOH (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The resin was dried overnight under high vacuum
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
the resin (45.9 mg) was treated with a 1:1 mixture of TFA/1,2-dichloroethane (1.5 mL) for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resin was filtered
WASH
Type
WASH
Details
was washed twice with 1,2-dichloroethane (1.5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.033 mmol
AMOUNT: MASS 6.3 mg
YIELD: CALCULATEDPERCENTYIELD 0.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.